molecular formula H4P+ B103445 Phosphonium CAS No. 16749-13-6

Phosphonium

Cat. No.: B103445
CAS No.: 16749-13-6
M. Wt: 35.006 g/mol
InChI Key: XYFCBTPGUUZFHI-UHFFFAOYSA-O
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Description

Phosphonium compounds are organophosphorus species characterized by a central phosphorus atom bonded to four organic substituents and carrying a positive charge (e.g., [PR₄]⁺) . These compounds exhibit unique physicochemical properties, such as high thermal stability, tunable lipophilicity, and strong electrostatic interactions, making them valuable in catalysis, ionic liquids, and biomedical applications . Their synthesis typically involves alkylation or aryl substitution of phosphorus precursors, with quaternary this compound salts (e.g., tetraarylthis compound bromides) being the most common derivatives .

Q & A

Basic Research Questions

Q. What are the standard synthetic methodologies for phosphonium salts, and how are they validated?

this compound salts are typically synthesized via quaternization of phosphines with alkyl/aryl halides. Key steps include maintaining anhydrous conditions, stoichiometric control, and purification via recrystallization. Validation involves NMR (³¹P, ¹H, ¹³C) for structural confirmation, elemental analysis for purity, and X-ray diffraction for crystal structure elucidation .

Q. Which characterization techniques are critical for confirming this compound compound structures?

Essential techniques include multinuclear NMR spectroscopy (³¹P for phosphorus environment, ¹H/¹³C for organic moieties), mass spectrometry for molecular weight confirmation, and X-ray crystallography for solid-state structure determination. Thermal stability can be assessed via TGA-DSC .

Q. What factors influence the solubility of this compound salts in different solvents?

Solubility depends on cation size, counterion hydrophobicity (e.g., [PF₆]⁻ vs. [NTf₂]⁻), solvent polarity, and temperature. Polar solvents like acetonitrile enhance solubility for smaller cations, while larger, asymmetric cations dissolve better in non-polar media .

Q. What are common impurities in this compound salts, and how do they affect applications?

Residual phosphine, unreacted alkyl halides, or oxidation byproducts (e.g., phosphine oxides) are typical impurities. These can alter catalytic activity or ionic liquid properties. Purification via column chromatography or repeated recrystallization is recommended .

Q. How are this compound cations utilized in catalytic systems?

this compound ions stabilize reactive intermediates in organocatalysis (e.g., ylide formation in Wittig reactions) and serve as non-coordinating counterions in transition-metal catalysis, enhancing reaction rates and selectivity .

Advanced Research Questions

Q. How can reaction conditions be optimized to prevent decomposition of thermally sensitive this compound salts?

Decomposition pathways (e.g., Hoffman elimination) can be minimized by controlling temperature (<100°C), using inert atmospheres, and selecting aprotic solvents (e.g., DMF). Kinetic studies via in situ IR spectroscopy help identify degradation thresholds .

Q. What strategies resolve contradictions in reported thermal stability data for this compound-based ionic liquids (ILs)?

Comparative studies under standardized conditions (heating rate, atmosphere) are critical. Meta-analyses of literature data, coupled with computational modeling (e.g., DFT for bond dissociation energies), can identify overlooked variables like trace moisture or impurities .

Q. How can computational models complement experimental data in studying this compound compounds?

Molecular dynamics (MD) simulations predict ionic liquid viscosities and diffusion coefficients, while density functional theory (DFT) calculates reaction energetics. Hybrid approaches validate experimental findings, especially when empirical data are scarce .

Q. What experimental designs are effective for probing this compound salt behavior under extreme conditions?

High-pressure/temperature reactors with in situ Raman or XRD allow real-time monitoring of structural changes. For example, studying this compound iodide decomposition pathways under hydrothermal conditions reveals intermediate species .

Q. How do kinetic isotope effects (KIEs) elucidate reaction mechanisms involving this compound intermediates?

Deuterium or ¹³C labeling in reactants, combined with stopped-flow kinetics or time-resolved mass spectrometry, tracks isotopic redistribution to confirm intermediates (e.g., ylides in C–H functionalization) .

Q. Methodological Guidance

  • Data Scarcity : When experimental viscosity data for this compound ILs are unavailable, use group contribution methods or COSMO-RS simulations to estimate properties .
  • Contradiction Analysis : Employ factorial experimental designs to isolate variables (e.g., purity, humidity) causing discrepancies in literature .
  • Synthetic Optimization : Design of experiments (DoE) tools like response surface methodology (RSM) identify optimal molar ratios and temperatures for quaternization reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Phosphonium vs. Ammonium Salts

This compound and ammonium salts are both cationic quaternary compounds but differ significantly in their chemical behavior:

  • Stability : this compound salts exhibit superior thermal and chemical stability compared to ammonium salts, especially under neutral or acidic conditions. For instance, tetraarylthis compound salts remain stable up to 300°C, whereas ammonium salts often decompose below 200°C . However, ammonium salts are more resistant to alkaline hydrolysis .
  • Biological Activity: this compound salts demonstrate enhanced antimicrobial and antitrypanosomal activity. A study comparing diphenylthis compound and ammonium salts against Trypanosoma brucei revealed this compound derivatives (EC₅₀: 0.07–0.31 μM) to be 10–100× more potent than their ammonium counterparts (EC₅₀: >10 μM) . This is attributed to the larger cationic radius of this compound, which facilitates membrane penetration .
  • Catalytic Applications: In phase-transfer catalysis, this compound salts outperform ammonium salts in reactions requiring high temperatures or non-polar solvents due to their lower hydration energy and stronger anion-binding capacity .

Table 1: Key Differences Between this compound and Ammonium Salts

Property This compound Salts Ammonium Salts
Thermal Stability (°C) Up to 300 Up to 200
Alkaline Hydrolysis Less stable More stable
Antimicrobial EC₅₀ (μM) 0.07–0.31 >10
Anion Binding Strength Stronger (e.g., [PF₆]⁻) Moderate

This compound vs. Phosphonate/Phosphonic Acid Derivatives

Phosphonates (R-PO(OR')₂) and phosphonic acids (R-PO(OH)₂) differ structurally and functionally from this compound compounds:

  • Electronic Properties : this compound cations are electron-deficient due to the +1 charge on phosphorus, whereas phosphonates are neutral or anionic with resonance-stabilized P=O bonds .
  • Biological Applications : Phosphonates are widely used as enzyme inhibitors (e.g., bisphosphonates in osteoporosis) due to their mimicry of phosphate esters . In contrast, this compound salts are leveraged for mitochondrial targeting (via lipophilic cations) and antimicrobial activity .
  • Synthetic Utility : this compound salts serve as precursors for Wittig reactions, enabling olefin synthesis, while phosphonates are employed in Horner-Wadsworth-Emmons reactions for α,β-unsaturated carbonyl compounds .

Table 2: Functional Comparison with Phosphonates

Feature This compound Salts Phosphonate Derivatives
Charge +1 0 or -1
Key Reaction Wittig Olefination Horner-Wadsworth-Emmons
Bioactivity Mitochondrial targeting Enzyme inhibition

This compound vs. Ionic Liquids (ILs) Based on Imidazolium/Pyridinium

This compound-based ILs (e.g., [P₆,₆,₆,₁₄]⁺[NTf₂]⁻) are increasingly favored over imidazolium or pyridinium ILs due to:

  • Lower Viscosity : this compound ILs exhibit viscosities <90 cP, compared to >100 cP for imidazolium analogs, enhancing their utility in liquid-liquid extractions .
  • Partition Coefficients : In solvent extraction studies, this compound ILs showed higher partition coefficients (log P = 2.5–3.8) for bioactive compounds than imidazolium ILs (log P = 1.2–2.1), attributed to stronger van der Waals interactions .
  • Environmental Impact : this compound ILs are less toxic to aquatic organisms (LC₅₀: >100 mg/L) compared to imidazolium ILs (LC₅₀: 10–50 mg/L) .

Table 3: Ionic Liquid Performance Comparison

IL Type Viscosity (cP) log P (Test Compound) Toxicity (LC₅₀, mg/L)
This compound <90 2.5–3.8 >100
Imidazolium >100 1.2–2.1 10–50

Properties

CAS No.

16749-13-6

Molecular Formula

H4P+

Molecular Weight

35.006 g/mol

IUPAC Name

phosphanium

InChI

InChI=1S/H3P/h1H3/p+1

InChI Key

XYFCBTPGUUZFHI-UHFFFAOYSA-O

SMILES

[PH4+]

Canonical SMILES

[PH4+]

Key on ui other cas no.

16749-13-6

Synonyms

Phosphine conjugate acid

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Ethyl-11-bromoundecanoate (36.0 g, 123 mmol) and acetonitrile (200 ml) were placed in a flame-dried three-neck 500 ml round-bottomed flask equipped with a reflux condenser. Triphenyl phosphine (35.5 g, 135 mmol) was added to the solution and the reaction mixture was refluxed for 36 hours under anhydrous conditions. After the reaction mixture had cooled to room temperature, the acetonitrile was removed under reduced pressure. The crude product was triturated with ether. The solid was filtered and washed with ether to yield a pure compound 3, 11-carbethoxyundecyltriphenylphosphonium bromide (56.69 g, 83% yield).
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Synthesis routes and methods II

Procedure details

A reaction was performed by the general procedures described in example 1 with the following changes: 2.2 kg SBO, 7 mol propene/mol SBO double bond, and 200 mg [1,3-Bis-(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichlororuthenium(benzylidene)(tricyclohexyl-phosphine) [C848 catalyst, Materia Inc., Pasadena, Calif., USA, 90 ppm (w/w) vs. SBO] at a reaction temperature of 40° C. were used. The catalyst removal step using bleaching clay also was replaced by the following: after venting excess propene, the reaction mixture was transferred into a 3-neck round bottom flask to which 50 mol of tris(hydroxymethyl)phosphine (THMP)/mol C848 catalyst was added. The THMP was formed as a 1.0 M solution in isopropanol, where phosphonium salt, inorganic salt, formaldehyde, THMPO, and THMP were mixed together. The resulting hazy yellow mixture was stirred for 20 hours at 60° C., transferred to a 6-L separatory funnel and extracted with 2×2.5 L deionized H2O. The organic layer was separated and dried over anhydrous Na2SO4 for 4 hours, then filtered through a fritted glass filter containing a bed of silica gel.
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[Compound]
Name
[1,3-Bis-(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichlororuthenium(benzylidene)(tricyclohexyl-phosphine)
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200 mg
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50 mol
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Synthesis routes and methods III

Procedure details

A phosphonium salt (A) was synthesized by the reaction of 2,5-diethyl-P-xylylene dibromide with triphenylphosphine in an N,N-dimethylformamide solvent, and a phosphonium salt (B) was synthesized by the reaction of 2,5-diheptyloxy-p-xylylene dibromide with triphenylphosphine in an N,N-dimethylformamide solvent. The obtained two phosphonium salts (A) (4.1 parts by weight) and (B) (1.0 part by weight) and terephthalaldehyde (0.8 parts by weight) were dissolved in ethyl alcohol. For a 3-hour polymerization, an ethyl alcohol solution containing 0.8 parts by weight of lithium ethoxide was added dropwise to an ethyl alcohol solution of the phosphonium salts and dialdehyde at room temperature. After allowed to stand alone at room temperature overnight, the reaction solution was subjected to fractionation by precipitation. The precipitate was then filtered out, washed with ethyl alcohol, and dissolved in chloroform, to which ethanol was added for re-precipitation. The obtained product was dried under reduced pressure to obtain 0.35 parts by weight of the end polymer. This is called a polymeric fluorescent substance 1. Set out below are the repeating unit in polymeric fluorescent substance 1 and its molar ratio calculated from the charge ratio of monomers.
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2,5-diethyl-P-xylylene dibromide
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